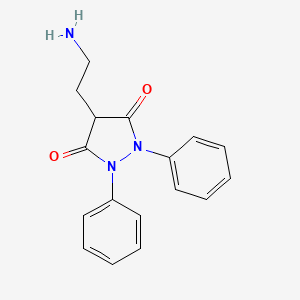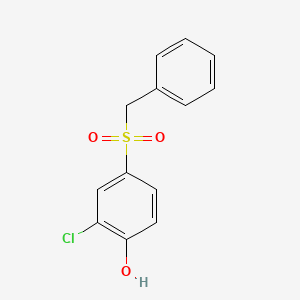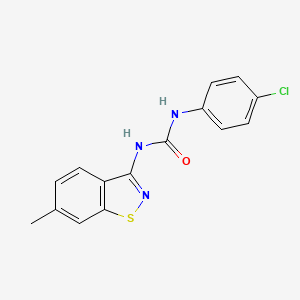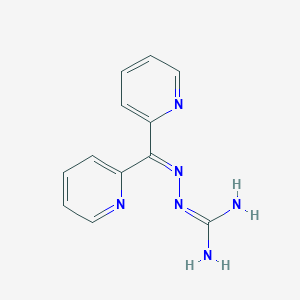
Di-(2-pyridyl)ketone guanylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(2-pyridyl)ketone guanylhydrazone is a chemical compound known for its ability to form colored complexes with various metal ions.
Méthodes De Préparation
The synthesis of di-(2-pyridyl)ketone guanylhydrazone involves the reaction of di-(2-pyridyl)ketone with guanylhydrazine under specific conditions. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Di-(2-pyridyl)ketone guanylhydrazone undergoes various chemical reactions, including complexation with metal ions such as cobalt(II), nickel(II), copper(II), iron(II), and palladium(II). These reactions result in the formation of colored complexes, which can be used for the selective determination of these metal ions . Common reagents used in these reactions include metal salts and appropriate solvents. The major products formed are the metal complexes, which exhibit distinct spectral characteristics.
Applications De Recherche Scientifique
Di-(2-pyridyl)ketone guanylhydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems
Mécanisme D'action
The mechanism of action of di-(2-pyridyl)ketone guanylhydrazone involves its ability to coordinate with metal ions through its pyridyl and carbonyl groups. This coordination leads to the formation of stable complexes, which can be detected through their distinct spectral properties . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the compound and the metal ions.
Comparaison Avec Des Composés Similaires
Di-(2-pyridyl)ketone guanylhydrazone is unique in its ability to form colored complexes with a wide range of metal ions. Similar compounds include di-(2-pyridyl)ketone oxime and other pyridyl-based ligands, which also form complexes with metal ions but may differ in their selectivity and spectral properties . The uniqueness of this compound lies in its broad applicability and the distinct colors of the complexes it forms with different metal ions.
Propriétés
Numéro CAS |
109173-47-9 |
|---|---|
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(dipyridin-2-ylmethylideneamino)guanidine |
InChI |
InChI=1S/C12H12N6/c13-12(14)18-17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H4,13,14,18) |
Clé InChI |
GBGRMWYDUDJMFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=NN=C(N)N)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


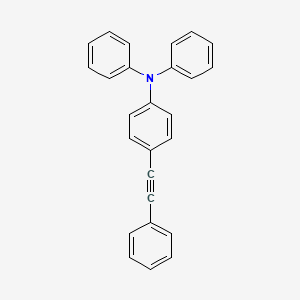
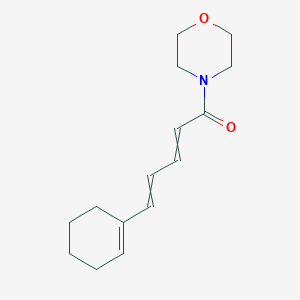

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

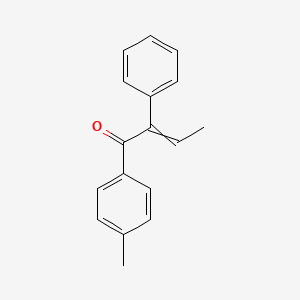


![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
